

Physicochemical Properties of 3-Hydroxy-5-nitrobenzamide: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-5-nitrobenzamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Hydroxy-5-nitrobenzamide**. The information presented herein is intended to support research, drug discovery, and development activities by providing essential data on the molecule's characteristics. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and includes a representative synthetic workflow.

Core Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). While experimental data for **3-Hydroxy-5-nitrobenzamide** is not extensively available in the public domain, the following table summarizes key predicted and estimated values based on its structural analogues and computational models.

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂ O ₄	N/A
Molecular Weight	182.13 g/mol	PubChem
Melting Point	Not available (estimated > 200 °C)	N/A
Boiling Point	Not available (predicted decomposition)	N/A
pKa (Phenolic Hydroxyl)	~7-8 (estimated)	N/A
pKa (Amide)	~17 (estimated)	N/A
Water Solubility	Low (predicted)	N/A
LogP	Not available (predicted to be low)	N/A

Note: The values presented are largely predictive and should be confirmed by experimental analysis for any critical applications. The melting point is estimated to be high due to the presence of hydrogen bonding and the nitro group. The pKa of the phenolic hydroxyl group is expected to be lower than that of phenol (~10) due to the electron-withdrawing nitro group.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail standardized experimental protocols that can be employed to measure the key parameters of **3-Hydroxy-5-nitrobenzamide**.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology:

- Sample Preparation: A small, dry sample of **3-Hydroxy-5-nitrobenzamide** is finely powdered. The powder is then packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
 - The temperature at which the first drop of liquid appears is recorded as the onset of melting.
 - The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting.
 - The melting point is reported as a range from the onset to the completion of melting^{[1][2][3][4]}.

Solubility Determination

Aqueous solubility is a critical parameter for drug candidates, as it directly impacts bioavailability.

Methodology (Shake-Flask Method):

- Preparation: An excess amount of solid **3-Hydroxy-5-nitrobenzamide** is added to a known volume of purified water (or a relevant buffer solution) in a sealed, inert container.
- Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter.

- Quantification: The concentration of **3-Hydroxy-5-nitrobenzamide** in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Replicates: The experiment should be performed in triplicate to ensure the reliability of the results[5][6][7][8][9].

pKa Determination

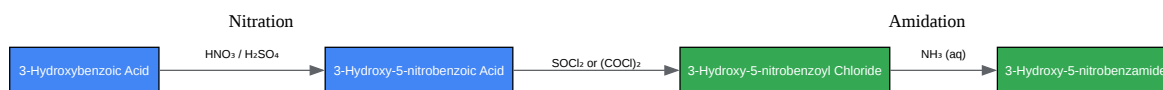
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For **3-Hydroxy-5-nitrobenzamide**, the pKa of the phenolic hydroxyl group is of primary interest.

Methodology (Spectrophotometric Titration):

- Solution Preparation: A stock solution of **3-Hydroxy-5-nitrobenzamide** is prepared in a suitable solvent (e.g., a methanol-water mixture to ensure solubility).
- Titration: Aliquots of the stock solution are added to a series of buffered solutions with a range of known pH values.
- UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded. The wavelength of maximum absorbance (λ_{max}) for both the protonated (acidic) and deprotonated (basic) forms of the molecule will differ.
- Data Analysis: The absorbance at a selected wavelength is plotted against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
- Instrumentation: A calibrated pH meter and a UV-Vis spectrophotometer are required[10][11].

Synthetic Workflow

As no specific signaling pathways are associated with **3-Hydroxy-5-nitrobenzamide**, a representative experimental workflow for its synthesis is provided. The following diagram illustrates a plausible synthetic route starting from 3-hydroxybenzoic acid.



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Caption: Synthesis of **3-Hydroxy-5-nitrobenzamide**.

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